molecular formula C10H14O2 B1296560 4-Methoxy-2,3,6-trimethylphenol CAS No. 53651-61-9

4-Methoxy-2,3,6-trimethylphenol

Cat. No. B1296560
CAS RN: 53651-61-9
M. Wt: 166.22 g/mol
InChI Key: SJIRRMZHJWPOCJ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,6-trimethylphenol is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,6-trimethylphenol consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 280.9±35.0 °C at 760 mmHg, and a flash point of 136.1±10.9 °C .


Physical And Chemical Properties Analysis

4-Methoxy-2,3,6-trimethylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 280.9±35.0 °C at 760 mmHg, and a flash point of 136.1±10.9 °C . It also has a molar refractivity of 49.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 160.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Environmental Studies

4-Methoxy-2,3,6-trimethylphenol is synthesized and utilized in studies focusing on environmental substances, particularly endocrine disruptors. It's crucial in understanding the estrogenic effects and degradation behavior in the environment of various compounds (Boehme et al., 2010).

Thermochemical and Physical Properties

The compound is a structural fragment of different antioxidants and biologically active molecules, capable of forming strong hydrogen bonds. Thermochemical properties like vaporization and sublimation enthalpies, and solution enthalpies in various solvents are studied, providing insights into its behavior in different environments (Varfolomeev et al., 2010).

Antioxidant and Biological Activities

4-Methoxy-2,3,6-trimethylphenol is also studied for its effects on phenolic-hydrogen bond dissociation, which is relevant in the field of antioxidants. The compound's potential as a good antioxidant is explored through various calorimetric methods and DFT calculations (Heer et al., 1999).

Catalytic and Synthetic Applications

The compound finds use in catalytic processes, such as the oxidation of 2,3,6-trimethylphenol to trimethyl-p-benzoquinone. Understanding the optimal catalyst and reaction conditions for such reactions is critical, particularly for applications in synthesizing compounds like Vitamin E precursors (Kholdeeva et al., 2009).

properties

IUPAC Name

4-methoxy-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIRRMZHJWPOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304947
Record name 4-Methoxy-2,3,6-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,6-trimethylphenol

CAS RN

53651-61-9
Record name NSC168489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2,3,6-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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